アナグレリド塩酸塩

概要

説明

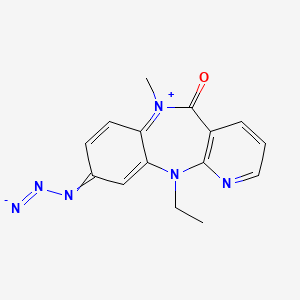

アナグレリド塩酸塩は、血小板の過剰産生を特徴とする本態性血小板血症の治療に主に使用される医薬品化合物です。この化合物は、上昇した血小板数を減らし、血栓塞栓性イベントのリスクを軽減する能力で知られています。 それは、アグリリンやクサグリッドなどのさまざまな商品名で販売されています .

2. 製法

合成経路と反応条件: アナグレリド塩酸塩の合成には、いくつかの段階が含まれます。

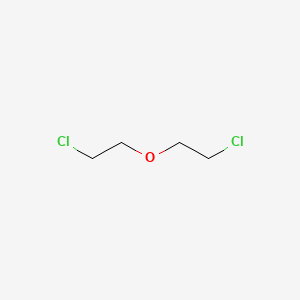

- 2,3-ジクロロベンジルアルコールの調製。

- 2,3-ジクロロ-6-ニトロベンジルアルコールへの変換。

- 2,3-ジクロロ-6-ニトロベンジルクロリドの形成。

- N-(2,3-ジクロロ-6-ニトロベンジル)グリシンエチルエステル塩酸塩の合成。

- N-(6-アミノ-2,3-ジクロロベンジル)グリシンエチルエステルへの還元。

- 粗アナグレリド塩酸塩製品の形成。

- アナグレリド塩酸塩を得るための最終精製 .

工業生産方法: 改良された工業的方法では、アルコール中のアナグレリド塩基の懸濁液を調製し、加熱し、水を加え、酸性化し、還流させ、冷却し、ろ過し、乾燥させて、アナグレリド塩酸塩一水和物の結晶を得る .

科学的研究の応用

作用機序

アナグレリド塩酸塩は、環状ヌクレオチドホスホジエステラーゼと、ホスホリパーゼからのアラキドン酸の放出を阻害することにより、その効果を発揮します。この阻害は、巨核球の成熟の有糸分裂後期を阻害し、血小板産生の減少につながります。 この化合物も、血小板合成に必要な転写因子の発現を抑制します .

類似化合物:

ヒドロキシ尿素: 同様の適応症に使用されるもう1つの血小板減少剤です。

ブスルファン: 慢性骨髄性白血病やその他の骨髄増殖性疾患の治療に使用されます。

比較:

結論として、アナグレリド塩酸塩は、本態性血小板血症やその他の関連する状態の治療において重要な化合物です。その独特の作用機序と多様な用途は、臨床的および研究的設定において、貴重な資産となっています。

生化学分析

Biochemical Properties

Anagrelide hydrochloride interacts with various biomolecules to exert its effects. It is known to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . This inhibition disrupts the post-mitotic phase of megakaryocyte development, resulting in a reduction in their size and ploidy .

Cellular Effects

Anagrelide hydrochloride has a significant impact on cellular processes. It decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . This effect is reflected in reduced platelet counts within 7 to 14 days of administration .

Molecular Mechanism

Anagrelide hydrochloride exerts its effects at the molecular level through several mechanisms. It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 . These inhibitions disrupt the maturation of platelets from megakaryocytes .

Temporal Effects in Laboratory Settings

The effects of Anagrelide hydrochloride change over time in laboratory settings. The drug has a relatively short residence time in the body, necessitating twice or four times daily dosing . The pharmacological effect of Anagrelide hydrochloride therapy, which relies on a gradual suppression of platelet-producing cells, may take 7 to 14 days to be reflected in reduced platelet counts .

Dosage Effects in Animal Models

In animal models, the effects of Anagrelide hydrochloride vary with different dosages. For instance, in rats, a higher incidence of uterine adenosarcoma was observed at dose levels 174 times human AUC exposure .

Metabolic Pathways

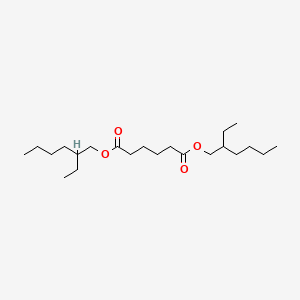

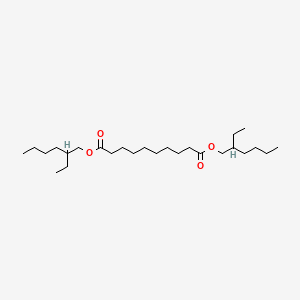

Anagrelide hydrochloride is involved in several metabolic pathways. It is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) .

Transport and Distribution

It is known that the drug is primarily eliminated through the urine, with less than 1% of the drug being eliminated unchanged .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Anagrelide Hydrochloride involves several steps:

- Preparation of 2,3-dichlorobenzyl alcohol.

- Conversion to 2,3-dichloro-6-nitrobenzyl alcohol.

- Formation of 2,3-dichloro-6-nitryl-benzyl chloride.

- Synthesis of N-(2,3-dichloro-6-nitrobenzyl) glycine ethyl ester hydrochloride.

- Reduction to N-(6-amino-2,3-dichlorobenzyl) glycine ethyl ester.

- Formation of the crude Anagrelide Hydrochloride product.

- Final purification to obtain Anagrelide Hydrochloride .

Industrial Production Methods: An improved industrial method involves preparing a suspension of Anagrelide base in an alcohol, heating, adding water, acidifying, refluxing, cooling, filtering, and drying to obtain Anagrelide Hydrochloride Monohydrate crystals .

化学反応の分析

反応の種類: アナグレリド塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 化合物からその酸化形態への変換が含まれます。

還元: 合成中のニトロ基からアミノ基への還元。

置換: ベンジル環の塩素原子は他の基と置換される可能性があります。

一般的な試薬と条件:

酸化: 硝酸などの酸化剤を使用します。

還元: 触媒の存在下で水素ガスなどの還元剤を使用します。

置換: 水酸化ナトリウムやその他の求核剤などの試薬が含まれます。

主な生成物:

酸化: アナグレリドの酸化誘導体を生成します。

還元: アミノ誘導体を生成します。

置換: 置換ベンジル誘導体を生じる

類似化合物との比較

Hydroxyurea: Another platelet-reducing agent used for similar indications.

Busulfan: Used in the treatment of chronic myeloid leukemia and other myeloproliferative disorders.

Comparison:

Hydroxyurea: While effective, it has potential leukemogenic effects with long-term use.

Busulfan: Anagrelide Hydrochloride has a better response rate and is better tolerated compared to Busulfan.

特性

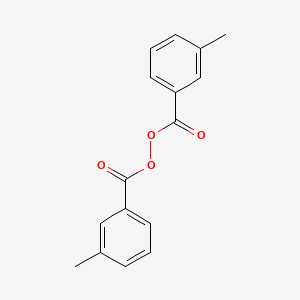

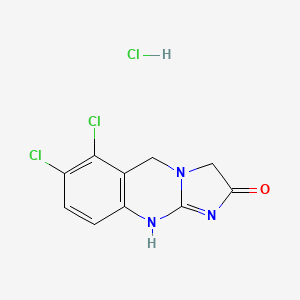

IUPAC Name |

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWRQCIPWUCNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58579-51-4 | |

| Record name | Anagrelide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58579-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagrelide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058579514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANAGRELIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ANAGRELIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANAGRELIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNS4435G39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。